N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide
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Overview
Description
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its chemoprotective properties against drug-induced organ damage.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit reactive oxygen species (ROS) and inflammation by downregulating the expression of genes involved in these processes, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . Additionally, it enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
Comparison with Similar Compounds
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can be compared with other indole derivatives, such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
339224-46-3 |
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Molecular Formula |
C19H18N4O4 |
Molecular Weight |
366.4g/mol |
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-13-15(14-7-3-4-8-16(14)22(13)2)11-20-21-19(24)12-27-18-10-6-5-9-17(18)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)/b20-11+ |
InChI Key |
NABMDQDAWPYUPV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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